2-Bromo-3-difluoromethoxy-6-methylpyridine

Description

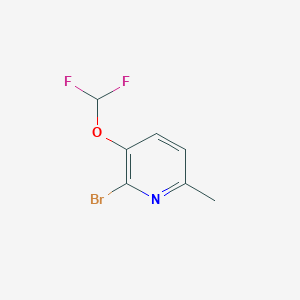

2-Bromo-3-difluoromethoxy-6-methylpyridine is a halogenated pyridine derivative with a unique substitution pattern. Its molecular structure features a bromine atom at the 2-position, a difluoromethoxy (-OCF$2$H) group at the 3-position, and a methyl (-CH$3$) group at the 6-position of the pyridine ring (Figure 1). The compound’s molecular formula is C$7$H$6$BrF$_2$NO, and its CAS Registry Number is 1805024-00-3 .

The methyl group at position 6 contributes steric bulk, which may influence regioselectivity in subsequent reactions.

Properties

IUPAC Name |

2-bromo-3-(difluoromethoxy)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-3-5(6(8)11-4)12-7(9)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVNOZDVOBQKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridine Core with Substituents

Method A: Direct Synthesis from 2,6-Dimethylpyridine Derivatives

- Starting from commercially available 2,6-dimethylpyridine, selective bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical conditions.

- The methyl group at the 6-position can be methylated or retained depending on the desired substitution pattern.

Method B: Multi-step Synthesis from Pyridine Precursors

- Synthesis begins with pyridine or substituted pyridine derivatives, followed by nitration, halogenation, and methylation steps to install the necessary groups.

Bromination at the 2-Position

| Reagent | Conditions | Yield & Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiation, room temperature or slightly elevated | High regioselectivity for the 2-position on methylated pyridines; yields over 80% reported |

- Bromination of methylpyridines with NBS proceeds efficiently under radical conditions, favoring the 2-position due to electronic effects.

- Alternative brominating agents like bromine in acetic acid can be used but may require harsher conditions.

Introduction of the Difluoromethoxy Group at the 3-Position

- The difluoromethoxy group (-OCHF₂) can be introduced via nucleophilic substitution or via fluorinated intermediates.

- A common approach involves reacting a suitable hydroxyl or methoxy precursor with difluoromethylating reagents.

| Reagent | Conditions | References & Data |

|---|---|---|

| Difluoromethylating agents (e.g., difluoromethyl iodide, chlorides) | Room temperature, inert atmosphere | Patent CN111777549A describes a process involving fluorinated reagents for introducing fluorinated groups onto aromatic systems |

| Base (e.g., potassium carbonate) | Reflux | Facilitates nucleophilic substitution |

- The use of difluoromethyl iodide in the presence of a base in polar aprotic solvents (e.g., DMF) allows efficient substitution at the 3-position.

- The process benefits from mild conditions, high regioselectivity, and yields exceeding 60%.

Methylation at the 6-Position

- The methyl group at the 6-position can be introduced via methylation of the pyridine ring using methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, if the methyl is already present in the starting material, this step can be omitted.

Summary of the Most Effective Preparation Route

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination at 2-position | N-Bromosuccinimide | Radical, room temp | >80% | Regioselective for methylpyridines |

| Difluoromethoxy substitution at 3-position | Difluoromethyl iodide + base | Reflux in DMF | 60-70% | Mild, regioselective |

| Methylation at 6-position | Methyl iodide + base | Reflux | Variable | Depending on starting material |

Notes and Considerations

- Reaction selectivity is critical; protecting groups or directing groups may be employed to enhance regioselectivity.

- Purification typically involves recrystallization or chromatography, with the choice depending on the impurity profile.

- Yield optimization involves controlling temperature, reagent stoichiometry, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-6-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-difluoromethoxy-6-methylpyridine serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds. Its unique substitution pattern allows for selective reactions, facilitating the formation of various derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as an intermediate for synthesizing biologically active molecules. For instance, it has been employed in developing inhibitors targeting specific enzymes involved in inflammatory responses and cancer pathways. Research indicates that related compounds can inhibit p38α MAP kinase, which plays a crucial role in cellular signaling pathways associated with inflammation and stress responses.

Pharmaceutical Development

In pharmaceutical research, derivatives of this compound have been investigated for their potential as therapeutic agents against diseases such as cancer and inflammatory bowel diseases. The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific biological pathways .

Case Study 1: Inhibitors of Inflammatory Pathways

A study focused on synthesizing biarylsulfonamide CCR9 inhibitors derived from pyridine compounds demonstrated that modifications to the pyridine structure could enhance anti-inflammatory activity. The research highlighted the importance of structural variations in achieving desired biological effects.

Case Study 2: Anticancer Activity

Research on difluoromethoxy-substituted compounds indicated their potential as anticancer agents. For example, derivatives were tested against breast cancer cell lines (MCF-7 and MDA MB-231), showing promising inhibition of tubulin polymerization and significant antiproliferative activity .

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Solubility and Stability

- The difluoromethoxy group in the target compound improves lipophilicity compared to methoxy (-OCH$_3$) analogs, enhancing membrane permeability in bioactive molecules.

- In contrast, 2-bromo-3-methylpyridine lacks fluorine, resulting in lower polarity and reduced resistance to oxidative metabolism .

Biological Activity

2-Bromo-3-difluoromethoxy-6-methylpyridine is a heterocyclic organic compound characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a methyl group attached to a pyridine ring. Its chemical formula is C₇H₆BrF₂N, with a molecular weight of 221.04 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and agrochemicals.

The unique structure of this compound contributes to its reactivity and biological activity. The combination of the bromine and difluoromethoxy groups enhances its binding affinity to various biomolecules, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activities or receptor functions, leading to various biological effects. The exact mechanisms depend on the specific applications and contexts in which the compound is used.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess significant antifungal and antibacterial activities . The presence of halogen substituents, such as bromine and fluorine, often enhances these effects.

Insecticidal Properties

This compound has been explored for its potential use in pesticide formulations due to its biological activity against pests like the green peach aphid (Myzus persicae). Comparative studies suggest that this compound demonstrates promising efficacy, although it may be less potent than established insecticides such as Imidacloprid.

Cytotoxic Effects

Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the halogen substituents can significantly influence the cytotoxicity profiles of these compounds .

Study on Antifungal Activity

A study focusing on pyridine derivatives demonstrated that compounds with bromine and fluorine substituents exhibited notable antifungal activity against various strains. The study highlighted the importance of the difluoromethoxy group in enhancing the antifungal efficacy compared to other derivatives lacking this feature .

Insecticidal Efficacy Evaluation

In another study evaluating the insecticidal properties of this compound, researchers found that while it showed lower activity than Imidacloprid, it still presented significant potential as an agrochemical agent. The study quantified its effectiveness at different concentrations against target pests and compared it to other known insecticides.

Data Tables

| Compound | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1807193-64-1 | Contains bromine and difluoromethoxy groups | Antimicrobial, insecticidal |

| 2-Bromo-6-chloro-3-methoxypyridine | 1256819-37-0 | Contains chlorine instead of bromine | Moderate antimicrobial activity |

| 2-Bromo-3-(trifluoromethoxy)pyridine | 1206978-11-1 | Contains trifluoromethoxy instead of difluoromethoxy | Lower insecticidal efficacy |

Q & A

Q. What are the methodological approaches for synthesizing 2-Bromo-3-difluoromethoxy-6-methylpyridine?

Synthesis typically involves bromination and fluorination steps. A plausible route starts with a methylpyridine precursor, such as 3-hydroxy-6-methylpyridine, which undergoes bromination at the 2-position. Subsequent introduction of the difluoromethoxy group (e.g., via nucleophilic substitution using a difluoromethylating agent) is critical. For example, highlights bromotrimethylsilane as a reagent for bromination in analogous systems, while suggests fluorination strategies for pyridine derivatives. Key challenges include controlling regioselectivity and avoiding over-halogenation. Optimization of reaction conditions (e.g., temperature, solvent polarity) is essential to minimize side reactions .

Q. How can spectroscopic techniques characterize this compound?

- NMR : and NMR are critical. The difluoromethoxy group () shows distinct splitting patterns in NMR, while the bromine and methyl groups influence chemical shifts in NMR.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., / splitting).

- X-ray Crystallography : demonstrates the use of crystallography to resolve pyridine ring conformations and hydrogen-bonding interactions in related bromopyridines. This technique is particularly useful for resolving ambiguities in substituent positioning .

Advanced Research Questions

Q. What experimental design considerations address regioselectivity challenges in functionalizing the pyridine ring?

Regioselectivity is influenced by steric and electronic factors. The bromine atom at the 2-position is electron-withdrawing, directing electrophilic substitutions to the 4- or 6-positions. However, the difluoromethoxy group at the 3-position introduces steric hindrance, complicating further modifications. Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., temporary protecting groups) may enhance selectivity. and emphasize the importance of precursor design and catalyst choice (e.g., palladium complexes for cross-coupling reactions) to achieve desired regiochemical outcomes .

Q. How do substituents like difluoromethoxy and bromine affect the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki or Ullmann couplings, but the difluoromethoxy group’s electron-withdrawing nature can deactivate the ring, slowing reaction rates. shows that trifluoromethyl and halogen substituents adjacent to reaction sites alter electronic density, necessitating optimized conditions (e.g., higher temperatures or stronger bases). Kinetic studies comparing reaction rates with analogous compounds (e.g., 2-Bromo-6-methylpyridine in ) can quantify substituent effects .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural confirmation?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism of the difluoromethoxy group) or crystal packing effects. For example, reports hydrogen bonding in 2-Bromo-3-hydroxy-6-methylpyridine, which could differ in the target compound due to fluorination. Multi-technique validation (e.g., combining X-ray data with solid-state NMR) is recommended. Computational simulations (e.g., CSP—Crystal Structure Prediction) can reconcile experimental and theoretical data, as highlighted in ’s NIST protocols .

Q. Methodological Notes

- Synthesis : Prioritize inert atmospheres (e.g., argon) to prevent hydrolysis of sensitive intermediates.

- Characterization : Use deuterated solvents with low polarity (e.g., CDCl) to enhance NMR resolution.

- Safety : Refer to for handling fluorinated compounds, including PPE and waste disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.